4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

概要

説明

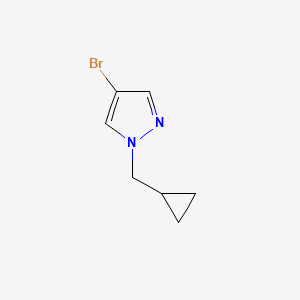

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a cyclopropylmethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.

Introduction of the cyclopropylmethyl group: This step involves the alkylation of the nitrogen atom at the 1-position of the pyrazole ring with cyclopropylmethyl bromide in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

化学反応の分析

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of 1-(cyclopropylmethyl)-1H-pyrazole.

科学的研究の応用

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

作用機序

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by:

Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding or catalysis.

Modulation of signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering their activity.

類似化合物との比較

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less selective in biological applications.

1-(Cyclopropylmethyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

4-Chloro-1-(cyclopropylmethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may alter its electronic properties and reactivity.

Uniqueness

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct steric and electronic properties. These features can enhance its selectivity and potency in various applications, making it a valuable compound for research and development.

生物活性

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a cyclopropylmethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 189.04 g/mol

- IUPAC Name : this compound

This compound exists as a hydrochloride salt, which can affect its solubility and reactivity in biological systems .

Pharmacological Properties

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds have shown a wide range of pharmacological effects, including:

- Anti-inflammatory Activity : Pyrazoles are known for their anti-inflammatory properties. For instance, a study reported that certain pyrazole derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : Research indicates that pyrazoles possess antimicrobial properties against various pathogens. Specific derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, highlighting their potential use in treating infections .

- Cytotoxicity : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells, suggesting their potential role as anticancer agents. The mechanism often involves modulation of specific cellular pathways or inhibition of key enzymes involved in cancer progression .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with various biological targets, including:

- Enzymes : Many pyrazoles act as inhibitors of enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptors : Pyrazole derivatives may modulate receptor activity, influencing signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Effects : A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Compounds showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

- Antimicrobial Studies : In vitro testing against various bacterial strains demonstrated that certain pyrazoles exhibited significant antimicrobial activity, with some compounds outperforming traditional antibiotics in specific assays .

- Cancer Research : Studies have shown that pyrazole derivatives can selectively induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival mechanisms .

Data Table

特性

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679764 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216152-26-9 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。